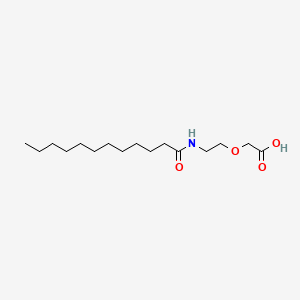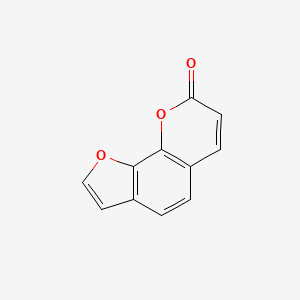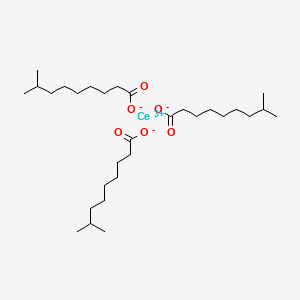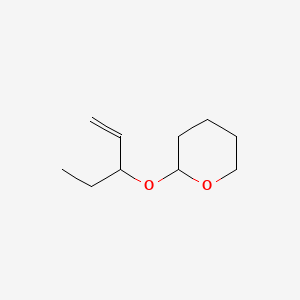![molecular formula C14H16N2O2S B15176691 o-[(6-Isocyanatohexyl)thio]phenyl isocyanate CAS No. 76806-14-9](/img/structure/B15176691.png)
o-[(6-Isocyanatohexyl)thio]phenyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-[(6-Isocyanatohexyl)thio]phenyl isocyanate: is an organic compound with the molecular formula C14H16N2O2S. It is characterized by the presence of two isocyanate groups and a thioether linkage. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-[(6-Isocyanatohexyl)thio]phenyl isocyanate typically involves the reaction of o-aminothiophenol with 6-isocyanatohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: o-[(6-Isocyanatohexyl)thio]phenyl isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions with nucleophiles are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas, and thioureas.
Scientific Research Applications
Chemistry: o-[(6-Isocyanatohexyl)thio]phenyl isocyanate is used as a building block in the synthesis of various organic compounds. Its reactivity with nucleophiles makes it valuable in the preparation of polymers and other macromolecules.
Biology: In biological research, this compound is used to modify proteins and peptides through the formation of stable urea or thiourea linkages. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable linkages with biomolecules makes it a candidate for targeted drug delivery applications.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity with various substrates allows for the formation of durable and resistant materials.
Mechanism of Action
The mechanism of action of o-[(6-Isocyanatohexyl)thio]phenyl isocyanate involves the formation of covalent bonds with nucleophilic groups in target molecules. The isocyanate groups react with hydroxyl, amino, or thiol groups to form urethane, urea, or thiourea linkages. This covalent modification can alter the physical and chemical properties of the target molecules, leading to changes in their biological activity or material properties.
Comparison with Similar Compounds
- o-[(6-Isocyanatohexyl)thio]phenyl isocyanate
- p-[(6-Isocyanatohexyl)thio]phenyl isocyanate
- m-[(6-Isocyanatohexyl)thio]phenyl isocyanate
Comparison: While all these compounds contain isocyanate groups and a thioether linkage, their reactivity and applications may vary based on the position of the isocyanate groups on the phenyl ring. The ortho, meta, and para positions can influence the steric and electronic properties of the compounds, leading to differences in their reactivity and suitability for specific applications.
Uniqueness: this compound is unique due to its specific structural arrangement, which provides a balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential, such as in the synthesis of specialized polymers and biomolecule modifications.
Properties
CAS No. |
76806-14-9 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
1-isocyanato-2-(6-isocyanatohexylsulfanyl)benzene |
InChI |
InChI=1S/C14H16N2O2S/c17-11-15-9-5-1-2-6-10-19-14-8-4-3-7-13(14)16-12-18/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
IZBAMDYBRZXAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)SCCCCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




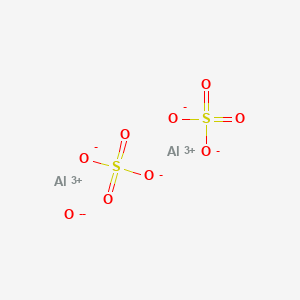
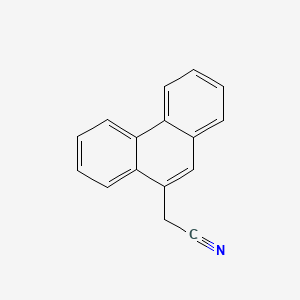

![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
